N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
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Overview
Description
N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Research has been focused on the synthesis and evaluation of N-substituted imidazolylbenzamides for their cardiac electrophysiological activities. These compounds, including structures similar to the specified chemical, have been shown to exhibit significant potency in vitro, comparable to known class III agents, indicating their potential as selective therapeutic agents for arrhythmias (Morgan et al., 1990). This research demonstrates the versatility of N-substituted benzamide derivatives in generating pharmacologically active molecules.
Antiallergy Agents
Further research into N-substituted compounds, particularly focusing on thiazolyl derivatives, has shown potent antiallergy activity in preclinical models. These studies reveal the capacity of N-substituted benzamides to serve as frameworks for developing effective antiallergy medications, highlighting their relevance in addressing allergic disorders (Hargrave et al., 1983).
Inhibitors for Protein-Tyrosine Phosphatase 1B
The synthesis and evaluation of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been explored for their inhibitory activity against protein-tyrosine phosphatase 1B (PTP-1B), a target for type 2 diabetes and obesity treatments. These compounds demonstrated significant in vitro inhibitory activity, suggesting their potential as therapeutic agents (Navarrete-Vázquez et al., 2012).
Electrochemical Synthesis Techniques
Recent advancements in synthesis techniques, such as TEMPO-catalyzed electrochemical C–H thiolation, offer novel approaches to creating benzothiazoles and thiazolopyridines from thioamides. This method represents a metal- and reagent-free strategy, providing a sustainable pathway to synthesize compounds with potential in pharmaceuticals and organic materials (Qian et al., 2017).
Antiulcer Agents
Imidazo[1,2-a]pyridines with substitutions have been synthesized as potential antisecretory and cytoprotective agents against ulcers. These compounds have shown promising cytoprotective properties in preclinical models, underscoring the therapeutic potential of benzamide derivatives in gastrointestinal disorders (Starrett et al., 1989).
Mechanism of Action
Target of action
The compound “N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide” is a benzamide derivative. Benzamides are known to interact with various biological targets, including enzymes and receptors . The specific target of this compound would depend on its exact structure and functional groups.
Mode of action
Benzamides typically act by binding to their target proteins and modulating their activity . The presence of an imidazole ring in “this compound” suggests that it might interact with proteins that have a binding site for imidazole, such as certain enzymes.
Biochemical pathways
The exact biochemical pathways affected by “this compound” would depend on its specific target(s). Benzamides can affect a variety of pathways, depending on their target .
Pharmacokinetics
The ADME properties of “this compound” would depend on its chemical structure. Benzamides are generally well absorbed and distributed in the body, but their metabolism and excretion can vary .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific target(s) and the pathways they are involved in .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Properties
IUPAC Name |
N-butyl-4-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c1-3-4-13-24-22(29)18-9-11-19(12-10-18)27-15-14-25-23(27)30-16-21(28)26-20-8-6-5-7-17(20)2/h5-12,14-15H,3-4,13,16H2,1-2H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYOJKMCILZDSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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